molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No.: B018145
CAS No.: 6322-56-1
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
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Description

4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) is an aromatic ketone with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.14 g/mol . Its structure features a hydroxyl (-OH) group at the para position and a nitro (-NO₂) group at the meta position on the acetophenone backbone. This compound is widely used in dye synthesis due to its electron-withdrawing nitro group, which enhances chromophore formation, and the hydroxyl group, which facilitates coupling reactions . It is commercially available from multiple suppliers (e.g., ABCR, TCI, Ambeed) with purity levels typically exceeding 95% .

Preparation Methods

Traditional Nitration Methods

Sulfuric Acid-Mediated Nitration

The direct nitration of 4-hydroxyacetophenone in concentrated sulfuric acid represents a classical approach. In this method, 4-hydroxyacetophenone is dissolved in sulfuric acid, cooled to 0°C, and treated with potassium nitrate (KNO₃) to generate the nitronium ion in situ. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group activating the ring and the acetyl group directing nitration to the meta position .

Procedure :

  • Dissolve 2.72 g (20 mmol) of 4-hydroxyacetophenone in 30 mL of concentrated H₂SO₄.

  • Cool the mixture to 0°C using an ice-NaCl bath.

  • Add 2.16 g (21.4 mmol) of KNO₃ in small portions to maintain temperature control.

  • Stir for 1 hour post-addition, then pour the mixture onto crushed ice.

  • Collect the precipitate by filtration and purify via recrystallization.

Outcomes :

  • Yield : 88% (3.2 g).

  • Melting Point : 131.3–132.4°C (lit. 131–132.6°C) .

  • Purity : Confirmed by TLC and ¹H NMR .

Challenges :

  • Excessive exothermicity risks side reactions, necessitating rigorous temperature control.

  • Sulfuric acid waste requires neutralization, increasing environmental burden .

Copper-Catalyzed Nitration with Ammonium Nitrate

Reaction Conditions and Mechanism

A patent-derived method utilizes p-hydroxyacetophenone, ammonium nitrate (NH₄NO₃), and a copper salt catalyst (e.g., Cu(OH)₂ or Cu(OAc)₂) in an acetic acid aqueous solution . The copper catalyst enhances nitration efficiency by stabilizing reactive intermediates or facilitating electron transfer.

Procedure :

  • Combine p-hydroxyacetophenone (1.0 g, 7.4 mmol), 80% acetic acid (15 mL), Cu(OAc)₂·H₂O (0.074 g, 0.37 mmol), and NH₄NO₃ (0.65 g, 8.1 mmol) in a three-necked flask.

  • Heat to 100°C for 24 hours under stirring.

  • Cool, adjust the mother liquor to pH 7–8 with NaOH, and filter to recover copper hydroxide.

  • Extract the product with ethyl acetate, dry over MgSO₄, and concentrate.

Outcomes :

  • Yield : 93.1% (1.25 g) .

  • Catalyst Recovery : Copper hydroxide is reclaimed via pH adjustment, enabling reuse .

Advantages :

  • Regioselectivity : The copper catalyst directs nitration to the meta position, avoiding ortho byproducts.

  • Sustainability : Reduced waste through catalyst recycling and aqueous workup .

In Situ Generation of Nitrating Agents

A variation involves generating NH₄NO₃ in situ by adding ammonia and nitric acid sequentially . This minimizes handling of solid NH₄NO₃, which is hygroscopic and challenging to dispense accurately.

Example :

  • Add p-hydroxyacetophenone (1.0 g), Cu(OAc)₂·H₂O (0.074 g), and 80% acetic acid (15 mL) to a flask.

  • Introduce 27% NH₃ (1.0 g) and 65% HNO₃ (0.8 g) dropwise at room temperature.

  • Proceed with heating and workup as above.

Yield : 85.3% (1.14 g) .

Comparative Analysis of Methods

Table 1: Method Comparison

ParameterSulfuric Acid/KNO₃ Copper-Catalyzed
Catalyst NoneCu(OAc)₂ or Cu(OH)₂
Temperature 0°C100°C
Time 1 hour24 hours
Yield 88%85–93%
Waste High (H₂SO₄ neutralization)Low (catalyst recovery)
Regioselectivity ModerateHigh

Key Observations :

  • The copper-catalyzed method offers superior yields and regiocontrol but requires longer reaction times.

  • Traditional nitration is faster but less atom-economical and environmentally taxing .

Recent Advances and Catalytic Approaches

Emergent strategies focus on replacing corrosive acids with ionic liquids or solid acid catalysts. For example, zeolite-supported nitration systems could enhance selectivity while minimizing waste. However, these methods remain experimental for hydroxyl-bearing substrates.

Future Directions :

  • Biocatalytic Nitration : Enzymatic systems for regioselective nitration are under exploration but face scalability challenges.

  • Flow Chemistry : Continuous-flow reactors may improve temperature control and safety in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, depending on the desired substitution product

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Overview
4'-Hydroxy-3'-nitroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in reactions that yield compounds with therapeutic effects.

Case Study
Research has shown that derivatives of this compound can be synthesized to enhance drug efficacy. For example, studies have explored the reduction of this compound to produce 4'-hydroxy-3'-aminoacetophenone, which exhibits improved anti-inflammatory activity compared to its precursor .

Dyes and Pigments

Overview
In the textile industry, this compound is utilized in the production of azo dyes. These dyes are valued for their vibrant colors and stability, making them suitable for fabric coloring.

Data Table: Azo Dyes Derived from this compound

Dye NameColorStability
4-Hydroxy-3-nitrophenyl azoBright YellowHigh
Azo dye from nitroanilineRedModerate

Analytical Chemistry

Overview
This compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of metal ions. It is particularly useful in environmental monitoring due to its ability to form complexes with metals.

Application Example
In studies focused on environmental analysis, this compound has been used to detect heavy metals like lead and cadmium in water samples through colorimetric methods .

Biochemical Research

Overview
In biochemical studies, this compound is utilized for enzyme inhibition research. It helps elucidate metabolic pathways and contributes to the development of potential therapeutic agents.

Case Study
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .

Material Science

Overview
The properties of this compound make it suitable for use in polymer science. It can enhance the durability and resistance of materials against environmental factors.

Research Findings
Investigations into its incorporation into polymer matrices have shown that it improves UV stability and mechanical properties, making it a valuable additive in coatings and plastics .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4'-Hydroxy-3'-nitroacetophenone C₈H₇NO₄ -OH (para), -NO₂ (meta) Dye synthesis, pharmaceutical intermediate
4’-Methoxy-3’-nitroacetophenone C₉H₉NO₄ -OCH₃ (para), -NO₂ (meta) Used in reductive methylation (Raney nickel catalysis)
4'-Hydroxy-3',5'-dimethoxyacetophenone C₁₀H₁₂O₄ -OH (para), -OCH₃ (meta, para) Antioxidant properties (DPPH assay)
4′-Fluoro-3′-nitroacetophenone C₈H₆FNO₃ -F (para), -NO₂ (meta) API intermediate; enhanced electronic effects
5'-Bromo-2'-hydroxy-3'-nitroacetophenone C₈H₆BrNO₄ -Br (para), -OH (ortho), -NO₂ (meta) Potential halogen-specific reactivity
N-(4-Hydroxy-3-nitrophenyl)acetamide C₈H₈N₂O₃ -NHCOCH₃ (para), -NO₂ (meta) Varied biological activities

Hydroxyl vs. Methoxy Groups

  • This compound vs. 4’-Methoxy-3’-nitroacetophenone: The hydroxyl group enables hydrogen bonding and participation in coupling reactions (e.g., azo dye synthesis). In contrast, the methoxy group in the latter enhances lipophilicity, making it more suitable for organometallic reactions . Methoxy derivatives are less acidic (pKa ~10 vs. ~8 for hydroxyl), affecting solubility in polar solvents .

Nitro Group Positioning

  • This compound vs. 2′-Hydroxy-3′-nitroacetophenone (CAS 28177-69-7): The ortho hydroxy-nitro configuration in the latter induces steric hindrance, reducing reactivity in electrophilic substitutions.

Halogen Substitution

  • 4′-Fluoro-3′-nitroacetophenone and 5'-Bromo-2'-hydroxy-3'-nitroacetophenone: Fluorine’s electronegativity increases electron-deficient aromatic rings, favoring nucleophilic aromatic substitution. Bromine adds steric bulk, limiting ring reactivity but enabling Suzuki-Miyaura cross-couplings .

Commercial Availability and Pricing

  • This compound is priced at €112.50/50g (ABCR) and $54.0/100g (Ambeed), reflecting its industrial demand .
  • 4′-Fluoro-3′-nitroacetophenone is more expensive ($171.0/500g) due to specialized fluorine chemistry requirements .

Biological Activity

4'-Hydroxy-3'-nitroacetophenone, a nitro-substituted phenolic compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the nitration of acetophenone derivatives. Various methods have been explored to optimize yield and purity, including green synthesis techniques that are environmentally friendly. For instance, a recent study highlighted a method using aqueous media to produce nitroacetophenones with reduced environmental impact .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antibacterial activity comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, studies reported IC50 values below 10 µM in breast cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Cytotoxic Activity in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)6.5
A549 (Lung)8.0
HeLa (Cervical)7.2

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription . Additionally, it modulates reactive oxygen species (ROS) levels, contributing to its pro-apoptotic effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it induces cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research effort focused on its application as a natural preservative in food products, demonstrating its effectiveness against foodborne pathogens while maintaining food quality .

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 4'-Hydroxy-3'-nitroacetophenone, and how can reaction conditions be optimized?

A1. Synthesis typically involves nitration or functional group interconversion. For example:

  • Stepwise nitration : Start with 4'-hydroxyacetophenone, followed by regioselective nitration at the 3'-position using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to minimize over-nitration .
  • Purification : Recrystallization from ethanol/water mixtures improves yield (mp 99–101°C, similar to chloro-nitro analogues) .
  • Optimization : Monitor pH (ideally 4–6) to avoid side reactions, as seen in related acetophenone syntheses .

Q. Q2. How is the purity and structural identity of this compound validated in laboratory settings?

A2.

  • Chromatography : Use GC with a thermal conductivity detector (column: 10% phase G1 on support S1A; temp: 170–220°C) to confirm ≥97% purity .
  • Spectroscopy : Compare NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) with structurally related compounds like 4′-chloro-3′-nitroacetophenone .
  • Melting point consistency : Deviations >2°C from literature values (e.g., 99–101°C) suggest impurities .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) caused by isomeric by-products?

A3.

  • Derivatization : Convert intermediates to stable derivatives (e.g., N-oxides) for clearer NMR splitting patterns .
  • 2D NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, distinguishing between ortho/para nitro placement .
  • Reference standards : Cross-validate with certified materials like 4′-hydroxy-3′-iodoacetophenone (δ 8.1 ppm for iodinated aryl protons) .

Q. Q4. What strategies mitigate by-product formation during the nitration of 4'-hydroxyacetophenone?

A4.

  • Temperature control : Maintain ≤5°C to suppress dinitration .
  • Solvent selection : Use acetic acid as a solvent to stabilize the nitronium ion and enhance regioselectivity .
  • Catalyst screening : Test FeCl₃ or zeolites to direct nitration to the 3′-position, reducing 2′-nitro isomers .

Q. Q5. How does this compound interact in solid-liquid phase equilibria, and what implications does this have for crystallization?

A5.

  • Thermodynamic data : Refer to NIST-subscribed databases for ΔfusH (enthalpy of fusion) and solubility parameters in binary mixtures (e.g., ethanol/water) .
  • Crystallization kinetics : Slow cooling (0.1°C/min) in ethanol yields larger crystals, reducing occluded solvents .

Q. Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

A6.

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Storage : Keep in amber glass at 2–8°C to prevent photodegradation and nitro group instability .
  • Disposal : Neutralize waste with 10% NaOH before incineration, adhering to EPA guidelines .

Q. Advanced Applications

Q. Q7. How is this compound utilized in drug discovery, particularly as a pharmacophore precursor?

A7.

  • Antifungal activity : Derivatives like 2',6'-dihydroxy-4'-methoxyacetophenone show MIC values <10 µg/mL against Candida spp. .
  • Structural modification : Introduce substituents (e.g., trifluoromethyl) via Suzuki coupling to enhance bioavailability .

Q. Q8. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

A8.

  • DFT calculations : Model charge distribution (Mulliken charges) to identify electrophilic centers (C-3′: +0.25 e) .
  • Database tools : Leverage PubChem’s PISTACHIO and REAXYS to simulate reaction pathways .

Properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKVWGVSHRIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212586
Record name 4-Hydroxy-3-Nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-56-1
Record name 4-Hydroxy-3-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6322-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-Nitroacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6322-56-1
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Record name 4-Hydroxy-3-Nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To mechanically stirred conc. H2SO4 (700 mL) at 3° C. was added p-hydroxyacetophenone (66.0 g, 480 mmol) followed by KNO3 (48.3 g, 477 mmol) in two approximately equal portions about four minutes apart. An additional 3.76 g of KNO3 was added after 1.67 hours to insure reaction completion. The reaction was slowly poured into 8 L crushed ice/water and extracted with 4 L ethyl acetate (EtOAc). The extract was concentrated in vacuo to a volume of ~1.25 L, 500 mL heptane were added and concentration was continued. Once a thick yellow suspension formed at 50° C., it was cooled to ~10° C. and filtered. The collected solids were washed with ~150 mL heptane and dried in vacuo at ~40° C. to give 81.8 g of the title compound.
Name
KNO3
Quantity
48.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
3.76 g
Type
catalyst
Reaction Step Three
Quantity
66 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.00 g (36.7 ml) of 4-acetylphenol was dissolved in 50 ml of sulfuric acid. To the solution, 3.10 ml (40.7 mM) of nitric acid (60%, density=1.38) was gradually added dropwise under stirring at 2°-10° C. on an ice bath, followed by stirring at 2°-10° C. after the addition. After the reaction, the reaction mixture was poured into ice water to precipitate a crystal. The crystal was recovered by filtration and washed with water, followed by recrystallization from methanol to obtain 5.84 g of 2-nitro-4-acetylphenol (Yield: 79.8%).
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4'-Hydroxy-3'-nitroacetophenone
4'-Hydroxy-3'-nitroacetophenone
4'-Hydroxy-3'-nitroacetophenone
4'-Hydroxy-3'-nitroacetophenone
4'-Hydroxy-3'-nitroacetophenone
4'-Hydroxy-3'-nitroacetophenone

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